1-(3,5-dimethylpyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]propan-2-amine
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Overview
Description
1-(3,5-dimethylpyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]propan-2-amine is a complex organic compound that features both pyrazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylpyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]propan-2-amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole and indole intermediates. These intermediates are then coupled through a series of reactions involving amination and alkylation processes. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylpyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
1-(3,5-dimethylpyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylpyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]propan-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine
- Bis(3,5-dimethylpyrazol-1-yl)methane
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene
Uniqueness
1-(3,5-dimethylpyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]propan-2-amine is unique due to its combination of pyrazole and indole moieties, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4/c1-12-7-18(20-19(8-12)16(5)17(6)22-20)10-21-14(3)11-24-15(4)9-13(2)23-24/h7-9,14,21-22H,10-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYYVNOKQYVPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CNC(C)CN3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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